2-(Pyridin-2-ylmethoxy)acetic acid
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Overview
Description
2-(Pyridin-2-ylmethoxy)acetic acid is an organic compound that features a pyridine ring attached to a methoxyacetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s worth noting that the presence of a pyridine ring in a molecule can significantly influence its biological activity . Pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Biochemical Pathways
It’s important to note that compounds with a pyrimidine moiety, like some pyridine derivatives, have been associated with various biological activities, affecting antimicrobial , antiviral , antitumor , and antifibrotic pathways .
Pharmacokinetics
The presence of a pyridine ring in a molecule can influence its pharmacokinetic properties .
Result of Action
Similar compounds have shown anti-fibrotic activities . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyridine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, and antitumor effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethoxy)acetic acid typically involves the reaction of pyridine-2-methanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and an organic solvent such as ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylmethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst or under UV light.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-ylmethoxy)acetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Similar structure but lacks the methoxy group.
Pyridine-2-methanol: Precursor in the synthesis of 2-(Pyridin-2-ylmethoxy)acetic acid.
2-(Pyridin-2-yl)ethanol: Similar structure with an ethyl group instead of a methoxyacetic acid moiety.
Uniqueness
This compound is unique due to the presence of both a pyridine ring and a methoxyacetic acid moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The methoxyacetic acid group can participate in additional reactions, such as esterification and amidation, further expanding its utility.
Properties
IUPAC Name |
2-(pyridin-2-ylmethoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRTWUIFHFTUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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